molecular formula C12H13N3O2 B12702304 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide CAS No. 127170-91-6

2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide

Cat. No.: B12702304
CAS No.: 127170-91-6
M. Wt: 231.25 g/mol
InChI Key: AVEUYXMSXHNGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide is a compound that features both a benzamide and an imidazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine. The imidazole ring is known for its biological activity and is found in many natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide typically involves the formation of the imidazole ring followed by its attachment to the benzamide structure. One common method involves the use of a Mannich base reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom react to form the imidazole ring . The reaction conditions often require a catalyst, such as Cu(II), to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification methods are crucial in industrial settings to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can react with the benzamide moiety under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the imidazole ring can lead to a saturated imidazole derivative.

Scientific Research Applications

2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide
  • 4-Methyl-2-(1H-imidazol-4-ylmethyl)benzamide
  • 2-Hydroxy-4-methylbenzamide

Uniqueness

2-Hydroxy-3-(1H-imidazol-4-ylmethyl)-4-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both a hydroxyl group and a methyl group on the benzamide moiety, along with the imidazole ring, provides a distinct set of chemical and biological properties .

Properties

CAS No.

127170-91-6

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-4-methylbenzamide

InChI

InChI=1S/C12H13N3O2/c1-7-2-3-9(12(13)17)11(16)10(7)4-8-5-14-6-15-8/h2-3,5-6,16H,4H2,1H3,(H2,13,17)(H,14,15)

InChI Key

AVEUYXMSXHNGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N)O)CC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.